
4-(Dimethoxymethyl)-1-ethoxy-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethoxymethyl)-1-ethoxy-2-methoxybenzene is an organic compound with the molecular formula C12H18O4 It is a derivative of benzene, featuring methoxy and ethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-1-ethoxy-2-methoxybenzene typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with dimethyl sulfate and sodium ethoxide. The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Sodium ethoxide acts as a catalyst in this reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethoxymethyl)-1-ethoxy-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
4-(Dimethoxymethyl)-1-ethoxy-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Dimethoxymethyl)-1-ethoxy-2-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dimethoxymethane: A related compound with similar functional groups but different structural arrangement.
4-(Dimethoxymethyl)-2-methylpyrimidine: Another compound with a dimethoxymethyl group, but with a pyrimidine ring instead of a benzene ring.
Uniqueness
4-(Dimethoxymethyl)-1-ethoxy-2-methoxybenzene is unique due to its specific combination of functional groups and their positions on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
91765-57-0 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-(dimethoxymethyl)-1-ethoxy-2-methoxybenzene |
InChI |
InChI=1S/C12H18O4/c1-5-16-10-7-6-9(8-11(10)13-2)12(14-3)15-4/h6-8,12H,5H2,1-4H3 |
InChI Key |
BARVDFYRJCOUOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


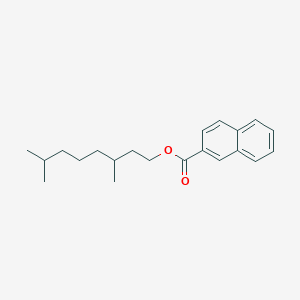
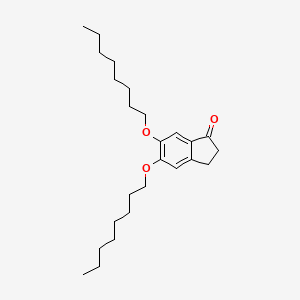
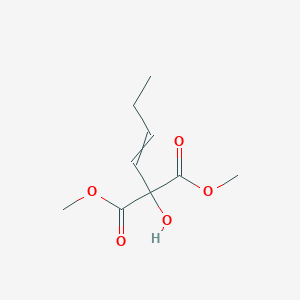
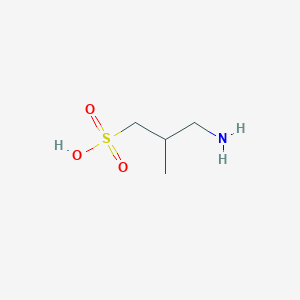
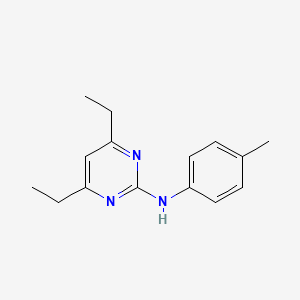
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)
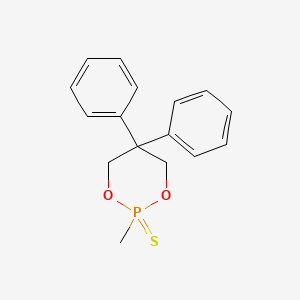
![N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide](/img/structure/B14363300.png)
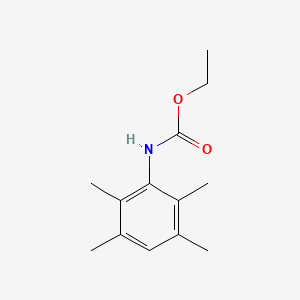

![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)
![1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-](/img/structure/B14363333.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)](/img/structure/B14363336.png)
